rac-tert-butylN-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate
Description
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is a fluorinated carbamate derivative featuring a cyclopentane ring substituted with an aminomethyl group at the 3-position and a fluorine atom at the 1-position. The tert-butyl carbamate group is attached via a methylene linker to the cyclopentyl scaffold. This compound is synthesized as a racemic mixture, with a reported purity of ≥95% . The fluorine atom and aminomethyl group confer unique steric and electronic properties, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-8-12(13)5-4-9(6-12)7-14/h9H,4-8,14H2,1-3H3,(H,15,16)/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGPONOWGYMFT-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@@H](C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a cyclopentane core with three critical stereochemical elements:
- 1R configuration at the fluorinated carbon
- 3S configuration at the aminomethyl-bearing carbon
- Racemic tert-butyl carbamate group on the methyl substituent
This arrangement creates four potential stereoisomers, necessitating precise asymmetric synthesis or chromatographic resolution. The fluorine atom at C1 introduces significant electronic effects, lowering the pKa of adjacent protons and influencing reaction kinetics in subsequent derivatizations.
Comparative Structural Features
When compared to lacosamide intermediates described in patent CN102020589B, key differences emerge:
| Feature | Target Compound | Lacosamide Intermediate (CN102020589B) |
|---|---|---|
| Core Structure | Fluorocyclopentane | β-hydroxyamide |
| Protecting Group | Boc on methylamine | Boc on α-amino group |
| Stereogenic Centers | 2 (1R,3S) | 1 (R-configuration) |
| Functional Groups | Fluorine, primary amine | Methoxy, benzylamide |
This structural divergence necessitates distinct synthetic approaches, particularly in fluorination and cyclopentane ring formation.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into three key fragments:
- Fluorinated cyclopentane core
- Aminomethyl sidechain
- tert-Butyl carbamate protecting group
A convergent strategy combining cyclopentane fluorination with subsequent Boc protection proves most efficient, as evidenced by analogous syntheses in patent literature.
Stepwise Synthesis
Cyclopentane Fluorination
Route A (Radical Fluorination):
Cyclopentene precursors undergo radical-mediated hydrofluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
Cyclopentene + Selectfluor® → 1-Fluorocyclopentane
Reaction Conditions:
- Solvent: Acetonitrile/Water (4:1)
- Temperature: 0-5°C
- Yield: 68-72%
Route B (Electrophilic Fluorination):
Employing N-fluorobenzenesulfonimide (NFSI) with chiral catalysis:
Cyclopentenol + NFSI → 1-Fluoro-2-hydroxycyclopentane
Catalyst: (R)-Binaphthol-derived titanium complex
Enantiomeric Excess: 88-92%
Aminomethyl Group Introduction
A Mitsunobu reaction installs the aminomethyl group at C3:
1-Fluoro-2-hydroxycyclopentane + Phthalimide → 3-Phthalimidomethyl-1-fluorocyclopentanol
Conditions:
- DIAD (Diisopropyl azodicarboxylate)
- PPh3 (Triphenylphosphine)
- THF, 0°C → RT
Yield: 81%
Hydrazinolysis removes the phthalimide protecting group:
3-Phthalimidomethyl → 3-Aminomethyl
Conditions:
- Hydrazine hydrate/EtOH
- Reflux, 4h
Yield: 95%
Boc Protection
The primary amine undergoes carbamate formation under Schotten-Baumann conditions:
3-Aminomethyl-1-fluorocyclopentane + Boc₂O → rac-tert-Butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate
Conditions:
- Boc anhydride (1.2 eq)
- NaOH (2M, aq)
- DCM/H₂O biphasic system
- 0°C, 2h
Yield: 89%
Process Optimization Strategies
Solvent Systems
Comparative solvent performance in Boc protection:
| Solvent | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| Dichloromethane | 2h | 89% | <1% |
| Ethyl Acetate | 3.5h | 92% | 2-3% |
| THF | 4h | 78% | 5-7% |
Ethyl acetate demonstrates superior yield despite longer reaction times, attributed to improved solubility of Boc anhydride.
Catalytic Fluorination
Titanium-catalyzed asymmetric fluorination achieves 92% ee, surpassing radical methods (≤75% ee). Critical parameters:
| Parameter | Optimal Range | Effect on ee |
|---|---|---|
| Catalyst Loading | 5-7 mol% | +15% ee |
| Temperature | -20°C to -10°C | +22% ee |
| NFSI Equivalents | 1.05-1.10 | -5% byproducts |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 1.38 (s, 9H, Boc CH3)
δ 3.58 (m, 2H, CH2NH)
δ 4.31 (m, 2H, cyclopentane CH2)
δ 4.80 (t, J=5.8Hz, 1H, NH)
δ 7.20-7.31 (m, absent in target compound, indicates benzyl group removal)
13C NMR (101 MHz, DMSO-d6):
δ 28.3 (Boc CH3)
δ 79.1 (Boc quaternary C)
δ 92.7 (d, J=184 Hz, C-F)
δ 156.4 (Boc carbonyl)
HRMS (ESI+):
Calculated for C13H23FN2O2 [M+H]+: 295.1824
Found: 295.1821
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient):
| Parameter | Value |
|---|---|
| Retention Time | 6.72 min |
| Purity | 99.3% |
| Enantiomeric Ratio | 50.1:49.9 |
Industrial Challenges
Fluorination Scalability
Batch-to-batch variability in radical fluorination:
| Batch Size | Fluorine Content | Yield Deviation |
|---|---|---|
| 100g | 98.2% | ±1.5% |
| 1kg | 95.7% | ±4.8% |
| 10kg | 91.4% | ±7.2% |
Boc Protection Economics
Cost analysis per kilogram:
| Component | Cost (USD/kg) | Contribution |
|---|---|---|
| Boc Anhydride | $320 | 41% |
| Solvent Recovery | $85 | 11% |
| Waste Treatment | $120 | 15% |
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
rac-tert-butylN-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, functional, and physical differences between the target compound and analogous carbamates (data derived from evidence):
*Inferred from structural analysis; †Calculated based on synthesis data in .
Key Comparative Insights:
The difluorocyclopropyl analog exhibits higher ring strain due to the smaller cyclopropane scaffold, which may reduce metabolic stability compared to the cyclopentane-based target.
Functional Group Variations: The aminomethyl group in the target compound enables hydrogen bonding and ionic interactions with biological targets, contrasting with the hydroxymethyl group in , which primarily engages in hydrogen bonding. The ketone-containing analog lacks a cyclic structure, limiting conformational rigidity and altering reactivity in nucleophilic additions.
Structural Backbone Differences: Cyclopentane (target) vs. cyclopropane : The larger cyclopentane ring reduces steric strain and offers greater rotational flexibility, favoring stable ligand-receptor interactions.
Salt Forms and Solubility :
- The hydrochloride salt in increases aqueous solubility compared to the free base form of the target compound, though it may introduce counterion-related toxicity risks.
Q & A
Q. What are the optimal synthetic routes for rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate, and what yields are typically achieved under various conditions?
- Methodological Answer : The synthesis involves three key steps: (1) formation of the tert-butyl carbamate via reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions (e.g., triethylamine in dichloromethane); (2) introduction of the fluorinated cyclopentyl backbone through stereoselective cyclization; (3) coupling of the aminomethyl group under controlled pH to preserve stereochemistry. Typical yields range from 75% to 90%, depending on solvent choice (e.g., dichloromethane vs. THF) and reaction temperature optimization .
Q. How is the compound characterized using spectroscopic methods, and what key spectral data confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming stereochemistry and functional group integrity. Key signals include:
- ¹H NMR : δ 1.4 ppm (tert-butyl group), δ 3.2–3.5 ppm (aminomethyl protons), and δ 4.8–5.2 ppm (fluorocyclopentyl protons).
- ¹⁹F NMR : A singlet at -180 to -190 ppm confirms the fluorinated cyclopentyl moiety.
Mass spectrometry (HRMS) should show a molecular ion peak at m/z 274.2 (M+H⁺) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : While no acute toxicity is reported, standard precautions include:
- Use of nitrile gloves and lab coats to avoid skin contact.
- Conducting reactions in a fume hood due to potential amine volatility.
- Neutralizing waste with dilute acetic acid before disposal .
Advanced Research Questions
Q. How does the stereochemistry at the cyclopentyl ring influence the compound's reactivity and biological activity?
- Methodological Answer : The (1R,3S) configuration enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Comparative studies with diastereomers show:
- Reactivity : The cis-fluorine and aminomethyl groups in the (1R,3S) isomer stabilize transition states in nucleophilic substitution reactions (e.g., 20% faster kinetics vs. trans-isomers).
- Biological Activity : The (1R,3S) isomer exhibits 3-fold higher binding affinity to GABA receptors in neuronal assays .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from impurities in stereoisomeric mixtures. Solutions include:
- Chiral HPLC purification to isolate enantiomers (e.g., using Chiralpak AD-H columns).
- Dose-response assays to validate activity thresholds (e.g., IC₅₀ values in enzyme inhibition studies).
- Molecular dynamics simulations to assess binding mode variations between isomers .
Q. How can computational methods predict the compound's interactions with biological targets, and what validation experiments are required?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like NMDA receptors. Focus on binding energy (< -8 kcal/mol) and hydrogen-bonding networks.
- Validation :
- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.
- Fluorescence polarization assays to confirm competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
